Cas no 1525908-35-3 (3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide)

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a brominated aromatic amide compound with a hydroxyl substituent, exhibiting potential utility in pharmaceutical and agrochemical research. Its structural features, including the amino and hydroxyl functional groups, make it a versatile intermediate for synthesizing bioactive molecules. The bromine atom enhances reactivity in cross-coupling reactions, while the methyl group may influence steric and electronic properties. This compound is particularly relevant in medicinal chemistry for designing kinase inhibitors or antimicrobial agents due to its heterocyclic framework. High purity and well-defined characterization ensure reproducibility in synthetic applications. Suitable for controlled reactions under inert conditions, it serves as a valuable building block in organic and medicinal chemistry.
3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide structure
1525908-35-3 structure
Product name:3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
CAS No:1525908-35-3
MF:C14H13BrN2O2
Molecular Weight:321.169222593308
CID:5701149
PubChem ID:80011935

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

    • EN300-182586
    • 1525908-35-3
    • AKOS018571892
    • 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
    • 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
    • インチ: 1S/C14H13BrN2O2/c1-8-2-3-9(6-11(8)16)14(19)17-12-7-10(15)4-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19)
    • InChIKey: DKFFNZNZGDCJER-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)NC(C1C=CC(C)=C(C=1)N)=O)O

計算された属性

  • 精确分子量: 320.01604g/mol
  • 同位素质量: 320.01604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 75.4Ų

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-182586-1.0g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
1g
$857.0 2023-06-01
Enamine
EN300-182586-10.0g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
10g
$3683.0 2023-06-01
1PlusChem
1P01BF3C-1g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
1g
$1122.00 2023-12-21
1PlusChem
1P01BF3C-10g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
10g
$4614.00 2023-12-21
1PlusChem
1P01BF3C-500mg
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
500mg
$888.00 2024-06-20
1PlusChem
1P01BF3C-250mg
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
250mg
$588.00 2024-06-20
Enamine
EN300-182586-5.0g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
5g
$2485.0 2023-06-01
Enamine
EN300-182586-0.25g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
0.25g
$425.0 2023-09-19
Enamine
EN300-182586-0.5g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
0.5g
$668.0 2023-09-19
Enamine
EN300-182586-5g
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
1525908-35-3 95%
5g
$2485.0 2023-09-19

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide 関連文献

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamideに関する追加情報

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide: A Comprehensive Overview

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS No. 1525908-35-3) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, medicinal chemistry, and biological studies. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide.

Chemical Structure and Properties

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a complex organic molecule with the molecular formula C14H14BrNO3. The compound features a 4-methylbenzamide moiety linked to a 5-bromo-2-hydroxyphenyl group through an amide bond. The presence of the amino group and the hydroxyl group imparts unique reactivity and solubility properties to the molecule. The bromine atom at the 5-position of the phenyl ring adds further complexity and potential for functionalization.

The physical properties of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide include a melting point of approximately 160-162°C and a molecular weight of 310.17 g/mol. It is generally insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylbenzoyl chloride with 5-bromo-2-hydroxyaniline in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via an acylation mechanism, forming the desired amide product.

An alternative approach involves the coupling of 4-methylbenzoic acid with 5-bromo-2-hydroxyaniline using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). This method provides good yields and is particularly useful for large-scale synthesis.

Biological Activities and Applications

3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide has been extensively studied for its biological activities, particularly in the context of drug discovery and medicinal chemistry. One of its key applications is as a potential lead compound for the development of novel therapeutic agents. Recent research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for treating inflammatory diseases and oxidative stress-related conditions.

In addition to its anti-inflammatory effects, 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide has demonstrated potent anticancer activity against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound may have therapeutic potential in cancer treatment.

Recent Research Advancements

The ongoing research on 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide has led to several significant advancements in understanding its mechanisms of action and potential applications. For instance, a study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with modified substituents. The results indicated that certain modifications could enhance the compound's potency and selectivity towards specific targets.

Another notable study investigated the pharmacokinetic properties of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. The researchers found that the compound exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These findings are crucial for advancing the compound into preclinical and clinical trials.

Conclusion

In conclusion, 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS No. 1525908-35-3) is a multifaceted compound with promising applications in various fields of chemical and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing medical science.

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